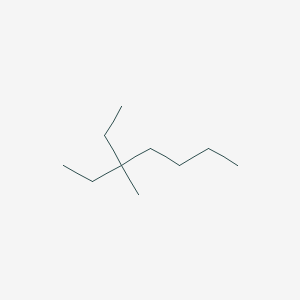

3-Ethyl-3-methylheptane

Overview

Description

3-Ethyl-3-methylheptane, also known as 3-ethyl-3-methyl-2,2-dimethylpentane, is an alkane hydrocarbon with the molecular formula C9H20. It is a highly flammable liquid that is soluble in many organic solvents and has a boiling point of 140°C. This compound is an important chemical compound in the field of organic chemistry and is used in a variety of applications.

Scientific Research Applications

Metabolism Studies

Research on similar compounds such as 3-methylheptane has shown that these types of hydrocarbons, found in fuels and solvents, undergo complex metabolism in organisms. For instance, in a study involving male Fischer rats, various metabolites were identified when dosed with 3-methylheptane, indicating the compound's involvement in diverse biochemical pathways (Serve et al., 1993).

Environmental Impact and Biodegradation

Compounds like 3-methylheptane, which are structurally similar to 3-Ethyl-3-methylheptane, are a significant part of petroleum and refined products impacting the environment. Their fate under methanogenic conditions has been studied, revealing specific isomer metabolisms and suggesting potential environmental degradation pathways (Abu Laban et al., 2015).

Combustion and Fuel Research

3-Methylheptane, which shares structural characteristics with this compound, has been extensively studied for its combustion properties, relevant in aviation kerosene and diesel fuels. Studies have detailed the autoignition characteristics of these compounds under various conditions, providing insights into fuel efficiency and combustion processes (Wang et al., 2013).

Catalysis and Chemical Reactions

In the field of catalysis, the reactions of hydrocarbons like 2-methylheptane, similar to this compound, have been studied. For instance, research on these reactions over Pd/LaY zeolite catalysts has provided insights into hydrocarbon isomerization and hydrocracking mechanisms, crucial for refining processes (Weitkamp & Ernst, 1985).

Geochemistry and Petroleum Exploration

Studies on hydrocarbons like 3-ethyl-2-methylheptane, related to this compound, have been used as molecular indicators in petroleum exploration. Their presence in various crude oils and condensates has been linked to depositional environments of source rocks, aiding in the identification of oil families (Wang et al., 2014).

Safety and Hazards

properties

IUPAC Name |

3-ethyl-3-methylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-5-8-9-10(4,6-2)7-3/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOMNBKXPGCNBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169495 | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17302-01-1 | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 3-ethyl-3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3-ethyl-3-methylheptane and where has it been detected?

A1: this compound is an organic compound identified as a potential allelochemical, a substance produced by some plants that can influence the growth and development of other organisms. It was detected in Myriophyllum elatinoides, an aquatic plant, and found to have an inhibitory effect on the growth of the cyanobacteria Microcystis aeruginosa []. This compound was also identified in the essential oil extracted from the seeds of Amygdalus Spinosissima, a wild thorny almond species [].

Q2: How does the presence of this compound in Myriophyllum elatinoides impact algal growth?

A2: Research suggests that this compound secreted by Myriophyllum elatinoides exhibited selective allelopathic effects. While it significantly inhibited the growth of the cyanobacterium Microcystis aeruginosa at specific concentrations, it did not show significant inhibition against the green algae Selenastrum capricornutum []. This suggests a potential role for this compound in influencing algal community composition.

Q3: What analytical techniques were used to identify and characterize this compound in the studies mentioned?

A3: The primary analytical technique used to identify and characterize this compound in both studies was Gas Chromatography-Mass Spectrometry (GC-MS) [, ]. This widely used technique allows for the separation and identification of volatile and semi-volatile compounds within a complex mixture.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)

![Cyclohexanone, 2-[(dimethylamino)methylene]-](/img/structure/B105627.png)